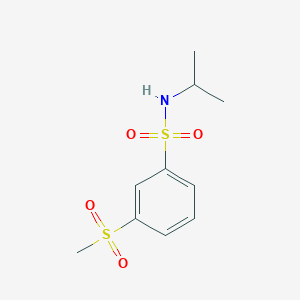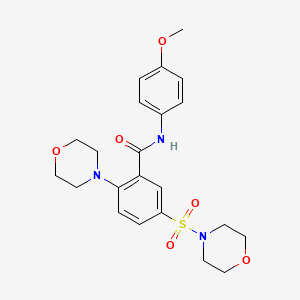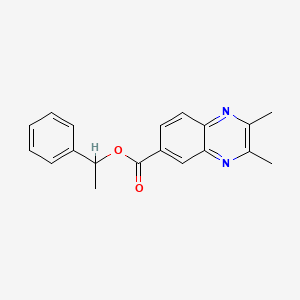![molecular formula C20H21NO3 B4400485 (2-{3-[(2-methyl-8-quinolinyl)oxy]propoxy}phenyl)methanol](/img/structure/B4400485.png)
(2-{3-[(2-methyl-8-quinolinyl)oxy]propoxy}phenyl)methanol
説明
(2-{3-[(2-methyl-8-quinolinyl)oxy]propoxy}phenyl)methanol, also known as MQOPM, is a chemical compound that has attracted significant attention in the scientific community due to its potential therapeutic properties. MQOPM belongs to the class of compounds known as β-adrenergic receptor agonists, which have been shown to have beneficial effects in a variety of physiological and pathological conditions.
作用機序
(2-{3-[(2-methyl-8-quinolinyl)oxy]propoxy}phenyl)methanol acts as a β-adrenergic receptor agonist, which means it binds to and activates β-adrenergic receptors in the body. The activation of these receptors leads to increased levels of cyclic adenosine monophosphate (cAMP), which in turn leads to a variety of physiological effects, including bronchodilation, increased heart rate, and increased contractility of the heart.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through the activation of β-adrenergic receptors. In the lungs, this compound leads to bronchodilation and reduced inflammation in the airways, which can improve lung function in conditions such as asthma and COPD. In the heart, this compound leads to increased contractility and heart rate, which can improve cardiac function in heart failure. This compound has also been shown to induce apoptosis in cancer cells, which may have potential therapeutic applications in cancer therapy.
実験室実験の利点と制限
One advantage of using (2-{3-[(2-methyl-8-quinolinyl)oxy]propoxy}phenyl)methanol in lab experiments is its specificity for β-adrenergic receptors, which allows for targeted activation of these receptors. However, one limitation of using this compound is its potential for off-target effects, as it may also bind to other receptors in the body. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its use in certain lab settings.
将来の方向性
There are several potential future directions for research on (2-{3-[(2-methyl-8-quinolinyl)oxy]propoxy}phenyl)methanol. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability for research purposes. Another area of interest is the investigation of the potential therapeutic effects of this compound in other conditions, such as diabetes and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
科学的研究の応用
(2-{3-[(2-methyl-8-quinolinyl)oxy]propoxy}phenyl)methanol has been studied for its potential therapeutic effects in a variety of conditions, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. In animal models, this compound has been shown to improve lung function and reduce inflammation in the airways. In heart failure models, this compound has been shown to improve cardiac function and reduce oxidative stress. This compound has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
[2-[3-(2-methylquinolin-8-yl)oxypropoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-15-10-11-16-7-4-9-19(20(16)21-15)24-13-5-12-23-18-8-3-2-6-17(18)14-22/h2-4,6-11,22H,5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLIODDWNQLVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCOC3=CC=CC=C3CO)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199592 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4400406.png)
![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B4400414.png)

![{2-[2-(benzyloxy)phenoxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4400423.png)

![N-[4-(dimethylamino)benzyl]cycloheptanamine hydrochloride](/img/structure/B4400434.png)
![2,6-dimethyl-4-[4-(phenylthio)butyl]morpholine hydrochloride](/img/structure/B4400440.png)
![N-benzyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400451.png)
![ethyl 4-[4-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4400459.png)
![2-({[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4400462.png)
![4-[(1,3-benzothiazol-2-ylamino)carbonyl]phenyl propionate](/img/structure/B4400477.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]butanamide](/img/structure/B4400498.png)

